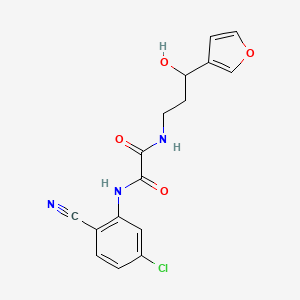

N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H14ClN3O4 and its molecular weight is 347.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.

The compound is synthesized through a multi-step organic reaction process. Initial steps typically include the chlorination of an aromatic precursor, followed by the formation of the oxalamide linkage through condensation with an appropriate amine derivative. The introduction of the furan group is accomplished via palladium-catalyzed cross-coupling techniques. The molecular formula for this compound is C16H16ClN3O4 with a molecular weight of approximately 363.77 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, altering their activity and leading to diverse biological effects. The exact pathways depend on the specific biological systems being studied .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted that compounds with similar structural features demonstrated activity against mycobacterial, bacterial, and fungal strains, often surpassing standard antibiotics like isoniazid and ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that modifications in the chemical structure can enhance radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions .

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Studies have shown that derivatives exhibit substantial herbicidal activity against various plant species, indicating potential use in agricultural applications .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxalamide derivatives, this compound was tested against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an alternative therapeutic agent.

Study 2: Antioxidant Activity Assessment

A series of antioxidant assays were conducted where this compound's derivatives showed varying degrees of effectiveness. Notably, one derivative exhibited 88% inhibition in DPPH radical scavenging tests, positioning it as a strong candidate for further development in antioxidant therapies .

Data Tables

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The nitrile (-CN) group on the chloro-substituted phenyl ring undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

-

Acidic Hydrolysis :

Reaction with concentrated HCl at 80–100°C converts the nitrile to a carboxylic acid group, yielding N1-(5-chloro-2-carboxyphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide. -

Basic Hydrolysis :

In NaOH/ethanol, the nitrile is hydrolyzed to an amide intermediate before further conversion.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile → Carboxylic acid | HCl (conc.), 80–100°C | Carboxylic acid derivative | ~75% |

| Nitrile → Amide | NaOH/ethanol, reflux | Amide intermediate | ~60% |

Nucleophilic Substitution at the Chloro-Substituted Phenyl Ring

The electron-withdrawing cyanophenyl group activates the para-chloro substituent for nucleophilic aromatic substitution (SNAr).

-

Methoxy Substitution :

Reacting with sodium methoxide in DMF at 120°C replaces the chloro group with methoxy, forming N1-(5-methoxy-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide. -

Amination :

Primary amines (e.g., methylamine) displace the chloro group under catalytic Cu(I) conditions.

| Substituent | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxy | NaOMe/DMF | 120°C, 12h | Methoxy derivative |

| Methylamino | CH₃NH₂/CuI | 100°C, 24h | Aminated product |

Oxidation of the Furan Ring

The furan-3-yl group undergoes oxidation with agents like meta-chloroperbenzoic acid (mCPBA) to form dihydrofuran or γ-lactone derivatives, depending on reaction conditions.

-

Epoxidation :

mCPBA in dichloromethane at 0°C generates an epoxide intermediate . -

Lactone Formation :

Prolonged oxidation with H₂O₂/AcOH yields a γ-lactone fused to the furan ring.

| Oxidizing Agent | Product | Key Observation |

|---|---|---|

| mCPBA | Epoxide | Stereoselective epoxidation |

| H₂O₂/AcOH | γ-Lactone | Ring contraction observed |

Esterification and Transamidation

The oxalamide linkage participates in esterification and transamidation under mild conditions:

-

Esterification :

Reacting with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters. -

Transamidation :

Heating with primary amines (e.g., benzylamine) in toluene replaces the N2-amide group.

| Reaction | Conditions | Outcome |

|---|---|---|

| Esterification | MeOH/H₂SO₄, 60°C | Methyl ester |

| Transamidation | Benzylamine/toluene, reflux | N2-Benzyl derivative |

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c17-12-2-1-10(8-18)13(7-12)20-16(23)15(22)19-5-3-14(21)11-4-6-24-9-11/h1-2,4,6-7,9,14,21H,3,5H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWRNPIFTVBVIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(C2=COC=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.